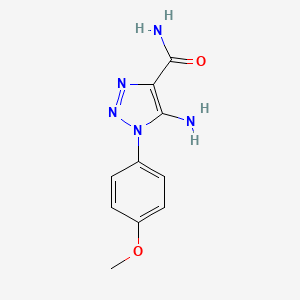

5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Historical Development of 1,2,3-Triazole Research

The exploration of 1,2,3-triazoles began in the early 20th century with the discovery of their unique five-membered aromatic heterocyclic structure, comprising two carbon and three nitrogen atoms. Initial syntheses relied on thermal cycloaddition reactions, but breakthroughs in the 1960s, such as the Huisgen azide-alkyne cycloaddition, revolutionized their accessibility. By the 2000s, metal-catalyzed variants like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enabled regioselective synthesis of 1,4-disubstituted triazoles, while ruthenium catalysts facilitated 1,5-disubstituted derivatives. These advancements positioned 1,2,3-triazoles as versatile scaffolds for pharmaceutical and materials science applications.

Recent innovations include continuous-flow synthesis methods, which enhance safety and efficiency. For example, O’Neill and Wu (2024) developed a water-based protocol using glyoxal and hydrazine, reducing reaction times and intermediate handling risks. This methodological evolution underscores the growing industrial relevance of 1,2,3-triazoles in producing drugs like tazobactam.

Significance of 5-Amino-1-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxamide in Academic Research

This compound (molecular formula C$${10}$$H$${11}$$N$${5}$$O$${2}$$, molecular weight 233.23 g/mol) exemplifies the strategic integration of substituents to optimize bioactivity. The 4-methoxyphenyl group enhances lipophilicity and membrane permeability, while the carboxamide moiety facilitates hydrogen bonding with biological targets. Its structural features are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C$${10}$$H$${11}$$N$${5}$$O$${2}$$ |

| Molecular Weight | 233.23 g/mol |

| IUPAC Name | 5-Amino-1-(4-methoxyphenyl)triazole-4-carboxamide |

| Key Functional Groups | Methoxyphenyl, carboxamide, amino |

Researchers prioritize this compound due to its role as a pharmacophore in anticancer agents. For instance, Pokhodylo et al. (2022) demonstrated that analogous triazole-carboxamides exhibit nanomolar cytotoxicity against leukemia cells by inducing mitochondrial apoptosis.

Current Research Landscape and Emerging Trends

Contemporary studies focus on structural diversification to enhance target specificity. A 2024 Nature study highlighted gefitinib-triazole hybrids, where the triazole ring improved kinase inhibition and reduced off-target effects. Additionally, computational approaches like SwissTargetPrediction are increasingly used to identify mechanistic pathways for triazole derivatives.

Emerging trends include:

- Biocompatibility Optimization : Modifying substituents to reduce toxicity in non-cancerous cells (e.g., HEK293, HaCaT).

- Dual-Action Therapeutics : Combining triazole scaffolds with thiocyanate groups for synergistic antimicrobial and anticancer effects.

- Continuous Manufacturing : Adoption of flow chemistry for scalable synthesis, as demonstrated in Pfizer’s tazobactam production.

Research Objectives and Significance

Current objectives include:

- Elucidating structure-activity relationships (SAR) to refine anticancer potency.

- Developing eco-friendly synthesis routes to minimize hazardous waste.

- Expanding target profiling via proteomic and genomic assays.

This compound’s significance lies in its potential to address drug resistance in oncology. For example, its ability to bypass ATP-binding cassette (ABC) transporter-mediated efflux mechanisms could revive the efficacy of legacy chemotherapeutics.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-(4-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-17-7-4-2-6(3-5-7)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBBTFQBKRJJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

Preparation of Azide: The starting material, 4-methoxyaniline, is converted to the corresponding azide via diazotization followed by azidation.

Cycloaddition: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring.

Amination: The resulting triazole is further functionalized to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green solvents is emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Nitro derivatives of the triazole compound.

Reduction: Amines and other reduced forms of the compound.

Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

Antiparasitic Activity

One of the most notable applications of 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is in the treatment of Chagas disease, caused by Trypanosoma cruzi. Research has demonstrated that this compound exhibits potent activity against the parasite:

- Mechanism and Efficacy : A study optimized a series of 5-amino-1,2,3-triazole-4-carboxamides for their activity against Trypanosoma cruzi, identifying one compound with submicromolar activity (pEC50 > 6) that significantly reduced parasite burden in mouse models .

- Safety Profile : The optimization process also addressed safety concerns related to potential cardiac arrhythmia due to hERG channel inhibition. The lead compounds exhibited moderate metabolic stability and low off-target pharmacology .

Antimalarial Potential

Recent explorations into the antimalarial properties of triazole derivatives have revealed promising results:

- Hybrid Compounds : A study highlighted the synthesis of triazole-containing hybrids that showed potential as antimalarial agents. These compounds were designed to enhance efficacy against Plasmodium species while minimizing toxicity .

- In Vitro Activity : The synthesized derivatives demonstrated significant inhibition of malaria parasites in vitro, indicating their potential as effective treatments for malaria .

Development of Energetic Materials

The nitrogen-rich characteristics of triazole compounds have led to their investigation in the field of energetic materials:

- Synthesis and Properties : Derivatives of 5-amino-1H-1,2,4-triazole-3-carbohydrazide were synthesized to create energetic salts. These salts exhibited high density, thermal stability (up to 407 °C), and reasonable impact sensitivities (IS = 5–80 J) .

- Theoretical Analysis : Theoretical calculations confirmed that these energetic salts possess detonation properties comparable to established explosives like RDX or HMX, making them suitable candidates for further development in explosive applications .

Pharmacological Significance

The broader pharmacological significance of triazole compounds has been extensively reviewed:

- Diverse Biological Activities : Triazoles are known for their chemotherapeutic values, including antifungal, antibacterial, and anticancer activities. Their ability to modulate biological pathways makes them versatile scaffolds in drug design .

Data Summary Table

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, such as those involved in cell cycle regulation and apoptosis . The compound’s ability to modulate gene expression and protein function makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide with structurally and functionally related triazole-carboxamide derivatives. Key differences in substituents, biological activity, and mechanistic profiles are highlighted.

Structural Analogues

Mechanistic and Pharmacokinetic Differences

- β-Turn Mimetic Activity : The carbamoylmethyl-substituted analog () demonstrates superior β-turn mimetic properties, critical for disrupting LexA self-cleavage . The 4-methoxyphenyl variant may lack this feature but compensates with enhanced membrane permeability due to its methoxy group.

- Species Specificity: Analogs with carbamoylmethyl groups (e.g., compound 14 in ) show cross-species efficacy against E. coli and P. aeruginosa, whereas halogenated derivatives (e.g., 5-chloro-2-methoxyphenyl) may target conserved LexA active sites in S. aureus .

- Synthetic Flexibility: Derivatives like N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () emphasize the role of methyl groups in improving lipophilicity, a factor less pronounced in the methoxyphenyl parent compound .

Key Research Findings

- Scaffold Optimization: The 5-amino-triazole-4-carboxamide scaffold’s modular synthesis enables rapid SAR exploration. Substituents at R1 (aryl groups) and R2 (amide variants) dictate target engagement and species breadth .

- Cross-Species Efficacy : Carbamoylmethyl and halogenated derivatives exhibit broader activity, likely due to interactions with conserved LexA residues .

- β-Turn Mimetic Hypothesis : Structural analogs mimicking β-turn conformations (e.g., carbamoylmethyl derivatives) show enhanced LexA inhibition, supporting a proposed mechanism of action .

Biological Activity

5-Amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (also referred to as ATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of ATC, focusing on its anti-inflammatory, antiviral, and antiparasitic properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is with a molecular weight of 232.24 g/mol. The structure features a triazole ring substituted with an amino group and a methoxyphenyl moiety, which are crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds related to ATC exhibit significant anti-inflammatory properties. In a study comparing various triazole derivatives, it was found that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| ATC | 39.8 | 46.3 |

| Indomethacin | 45.9 | 68.2 |

These results suggest that ATC and its derivatives can serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with reduced side effects such as gastric ulceration compared to indomethacin .

2. Antiviral Activity

ATC has been evaluated for its antiviral properties, particularly against influenza viruses. In vitro studies demonstrated that certain triazole derivatives could reduce the infectivity of influenza viruses by over 90%. The presence of methoxyl groups in the phenyl ring was correlated with enhanced antiviral activity:

| Compound | Virus Strain | Reduction in Infectivity (%) |

|---|---|---|

| Compound 1 | H3N2 | >90 |

| Compound 2 | H1N1 | >90 |

These findings highlight the potential of ATC derivatives in developing antiviral therapies .

3. Antiparasitic Activity

The antiparasitic efficacy of ATC has been particularly noted in relation to Chagas disease, caused by Trypanosoma cruzi. In a phenotypic screening against this parasite, ATC showed promising results:

| Parameter | Value |

|---|---|

| pEC50 | >6 |

| Cellular Ligand Efficiency | >0.25 |

| Selectivity (VERO/HepG2) | >100-fold |

The compound demonstrated significant suppression of parasite burden in mouse models, indicating its potential as a therapeutic agent against Chagas disease .

Case Study: Anti-inflammatory Effects

In a controlled study involving various triazole derivatives including ATC, researchers observed that compounds exhibited anti-inflammatory effects comparable to established NSAIDs like indomethacin and celecoxib. Histopathological examinations confirmed lower incidences of gastric ulceration in the treated groups compared to controls .

Case Study: Antiviral Efficacy

Another study assessed the antiviral potential of triazole derivatives against multiple strains of influenza. The derivatives were tested for their ability to inhibit neuraminidase activity—a critical enzyme for viral replication—showing substantial inhibition rates that suggest their utility as antiviral agents .

Q & A

Basic: What synthetic methodologies are recommended for 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of triazole derivatives typically involves cyclocondensation reactions. For the target compound, a plausible route starts with the condensation of 4-methoxyaniline and an appropriate isocyanide to form a carboximidoyl chloride intermediate, followed by azide cycloaddition using sodium azide (). Optimization steps include:

- Temperature Control: Maintain temperatures between 0–5°C during azide addition to minimize side reactions.

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate stability.

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization and purity assessment?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water gradient) to assess purity (>98%).

- Mass Spectrometry (HRMS): Verify molecular weight (C10H12N4O2: calculated 236.09 g/mol) .

Advanced: How does the 4-methoxyphenyl substituent modulate HDAC inhibitory activity compared to fluorophenyl or bromophenyl analogs?

Methodological Answer:

The methoxy group’s electron-donating nature may alter binding to HDACs. To evaluate:

- Enzyme Assays: Compare IC50 values using recombinant HDAC isoforms (e.g., HDAC1/6) via fluorometric substrate cleavage assays.

- Molecular Docking: Model interactions using software (e.g., AutoDock Vina) to assess hydrogen bonding with catalytic Zn²⁺ and hydrophobic pocket fit.

- SAR Analysis: Correlate substituent electronic profiles (Hammett σ values) with activity trends from fluorophenyl (electron-withdrawing) vs. methoxyphenyl derivatives .

Advanced: What formulation strategies address the compound’s low aqueous solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters at the carboxamide group to enhance solubility, which are cleaved in vivo by phosphatases.

- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) using thin-film hydration.

- Co-Solvent Systems: Use 10% DMSO + 5% Cremophor EL in saline for intravenous administration, ensuring <0.1% hemolysis .

Advanced: Can computational models predict binding affinities for carbonic anhydrase IX (CA IX) inhibition?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate binding in CA IX’s active site (PDB: 3IAI) over 100 ns to analyze stability of key interactions (e.g., triazole-Zn²⁺ coordination).

- Free Energy Calculations: Use MM-GBSA to estimate ΔGbind. Compare with experimental IC50 from fluorogenic Sultiame-based assays.

- QSAR Modeling: Train models using descriptors (e.g., LogP, polar surface area) from analogs in and to predict activity .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity profiles?

Methodological Answer:

- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., HDAC6) to identify binding modes. Compare with fluorophenyl analog structures ( ).

- Electron Density Maps: Analyze active-site interactions (e.g., methoxy-O with Tyr306 in HDAC6) to explain potency differences.

- Thermal Shift Assays: Measure ΔTm (melting temperature) to quantify stabilization effects on target proteins .

Advanced: What in vitro models are suitable for evaluating neuroprotective effects against neurodegenerative pathways?

Methodological Answer:

- Primary Neuronal Cultures: Treat Aβ42-induced rat cortical neurons (10 μM compound, 24 hr) and measure viability via MTT assay.

- Tau Hyperphosphorylation Model: Use SH-SY5Y cells with okadaic acid induction. Assess tau-pS396 levels via Western blot.

- Mitochondrial ROS: Quantify using MitoSOX Red in H2O2-stressed PC12 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.